4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide
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Description
The compound is a complex organic molecule with several functional groups including a pyrazolo[3,4-d]pyrimidine ring, a thioacetyl group, and an amino benzamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidine ring, for example, is a heterocyclic ring that includes nitrogen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, while the thioacetyl group could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A variety of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2), with notable analgesic and anti-inflammatory activities. The compounds with the highest COX-2 selectivity indices demonstrated analgesic and anti-inflammatory effects comparable to standard drugs, such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antiviral Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been developed and characterized, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest a potential for these compounds in cancer treatment, highlighting the importance of structural modifications to enhance therapeutic efficacy (Hassan, Hafez, & Osman, 2014). Additionally, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, demonstrating significant antiviral activities against the H5N1 influenza virus, suggesting potential applications in treating avian influenza (Hebishy, Salama, & Elgemeie, 2020).
Development of Anticonvulsant Agents
A novel anticonvulsant drug candidate named "Epimidin," chemically known as 1-(4-methoxyphenyl)-5-2−\[4−(4−methoxyphenyl)piperazin−1−yl-2-oxo-ethyl]pyrazolo3,4−dpyrimidin-4-one, has been reported. A high-performance liquid chromatography (HPLC) method for determining related substances in this potential active pharmaceutical ingredient has been developed and validated, emphasizing the importance of rigorous analytical methodologies in drug development processes (Severina et al., 2021).
Properties
IUPAC Name |
4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-31-16-5-3-2-4-15(16)27-19-14(10-23-27)20(30)26-21(25-19)32-11-17(28)24-13-8-6-12(7-9-13)18(22)29/h2-10H,11H2,1H3,(H2,22,29)(H,24,28)(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZAAJIGBBQZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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